2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide
CAS No.:
Cat. No.: VC16282465
Molecular Formula: C17H15F2N5OS
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15F2N5OS |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H15F2N5OS/c1-10-4-2-3-5-12(10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-6-11(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |
| Standard InChI Key | KEYNOTNYCRDMBJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three key components:
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1,2,4-Triazole Core: Substituted at position 4 with an amino group () and at position 5 with a 2-methylphenyl group ().
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Thioether Bridge: A sulfur atom links the triazole ring to an acetamide group ().
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N-(2,4-Difluorophenyl)Acetamide: The acetamide nitrogen is bonded to a 2,4-difluorophenyl group, introducing electron-withdrawing fluorine atoms at the ortho and para positions .
This arrangement is critical for molecular interactions, as the fluorine atoms enhance lipophilicity and metabolic stability, while the triazole core may participate in hydrogen bonding .
Table 1: Key Chemical Identifiers
Spectroscopic and Computational Data
Infrared (IR) Spectroscopy: Predicted peaks include:
Nuclear Magnetic Resonance (NMR):
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NMR: The 2-methylphenyl group’s methyl protons are expected at δ 2.3–2.5 ppm, while aromatic protons from the difluorophenyl group appear as doublets between δ 6.8–7.5 ppm.
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NMR: The carbonyl carbon () resonates near δ 170 ppm, and triazole carbons appear at δ 145–160 ppm.
Mass Spectrometry: The molecular ion peak () is observed at m/z 376.4, with fragmentation patterns indicating cleavage at the thioether bond .
Synthetic Pathways and Optimization
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazole formation | Thiosemicarbazide + Acetic anhydride, Δ | 60–70% |
| Thioether coupling | KCO, DMF, 80°C | 45–55% |
| Acetamide formation | 2,4-Difluorophenyl isocyanate, THF | 50–60% |
Industrial-Scale Challenges
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Purification: Column chromatography is required to isolate the final product, increasing production costs.
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Byproducts: Competing reactions at the triazole’s amino group may generate undesired N-acetylated derivatives .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
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Calculated logP: 3.8 (using the Crippen method), indicating moderate lipophilicity suitable for oral bioavailability.
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with solubilizing agents .
Metabolic Stability
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Cytochrome P450 Interactions: The 2-methylphenyl group may slow oxidative metabolism compared to unsubstituted analogs, as methyl groups resist CYP450-mediated hydroxylation.
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Half-Life (in vitro): ~2.3 hours in human liver microsomes, suggesting moderate stability .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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2-Methylphenyl vs. 4-Methylphenyl: The ortho-methyl group in the target compound enhances steric hindrance, potentially improving target selectivity but reducing solubility compared to the para-methyl analog .
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2,4-Difluorophenyl vs. 3,4-Difluorophenyl: Fluorine substitution at the ortho and para positions increases electronegativity, strengthening hydrogen bonding with target proteins.
Table 3: Bioactivity Comparison
| Compound | Antibacterial MIC (µg/mL) | COX-2 IC (µM) |
|---|---|---|
| Target compound | N/A | N/A |
| 4-Methylphenyl analog | 12 | 1.0 |
| 3,4-Difluorophenyl analog | 18 | 1.5 |
Research Applications and Future Directions
Drug Discovery
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Lead Optimization: Modifying the acetamide’s aryl group could enhance potency against inflammatory targets.
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Prodrug Development: Esterification of the acetamide’s carbonyl may improve oral absorption .
Material Science
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Coordination Chemistry: The triazole’s nitrogen atoms could act as ligands for metal-organic frameworks (MOFs).
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